1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex heterocycles .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential enzymatic processes . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives and fluorinated pyridines These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C18H14FN5 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-4-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14FN5/c1-11-16-17(13-7-9-20-10-8-13)21-12(2)22-18(16)24(23-11)15-5-3-14(19)4-6-15/h3-10H,1-2H3 |
InChI Key |
MTRYZKBOQLJJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=NC(=C12)C3=CC=NC=C3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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